molecular formula C25H26N4O B14439177 alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide CAS No. 74627-30-8

alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide

Cat. No.: B14439177
CAS No.: 74627-30-8
M. Wt: 398.5 g/mol
InChI Key: AYRDUEDQHCHKII-MZZQMFSYSA-N
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Description

alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide: is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes an ergoline backbone, a cyano group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Ergoline Backbone: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the Propanamide Moiety: This is achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein-ligand interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

  • alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
  • Vinyl Chloride
  • Other Ergoline Derivatives

Comparison: Compared to other ergoline derivatives, this compound is unique due to the presence of the cyano group and the propanamide moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications .

Properties

CAS No.

74627-30-8

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyano-N-phenylpropanamide

InChI

InChI=1S/C25H26N4O/c1-29-15-16(10-17(13-26)25(30)28-19-6-3-2-4-7-19)11-21-20-8-5-9-22-24(20)18(14-27-22)12-23(21)29/h2-9,14,16-17,21,23,27H,10-12,15H2,1H3,(H,28,30)/t16-,17?,21?,23-/m1/s1

InChI Key

AYRDUEDQHCHKII-MZZQMFSYSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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